Antibacterial agent 191

Metabolic Stability Drug Metabolism Ketolide Pharmacokinetics

Antibacterial agent 191 (designated compound 11a, molecular formula C41H62FN3O12) is a semi-synthetic antibiotic belonging to the 14-membered 2-fluoro ketolide class. It was synthesized and evaluated as part of a series of novel C11-substituted 2-fluoro ketolides designed to overcome erythromycin resistance in clinically relevant Gram-positive pathogens.

Molecular Formula C41H62FN3O12
Molecular Weight 807.9 g/mol
Cat. No. B15564355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 191
Molecular FormulaC41H62FN3O12
Molecular Weight807.9 g/mol
Structural Identifiers
InChIInChI=1S/C41H62FN3O12/c1-13-29-41(9)32(45(38(51)57-41)18-19-53-37(50)43-27-17-15-14-16-22(27)2)25(5)30(46)23(3)21-39(7,52-12)34(26(6)33(48)40(8,42)36(49)55-29)56-35-31(47)28(44(10)11)20-24(4)54-35/h14-17,23-26,28-29,31-32,34-35,47H,13,18-21H2,1-12H3,(H,43,50)/t23-,24-,25+,26+,28+,29-,31-,32-,34-,35+,39-,40+,41-/m1/s1
InChIKeyUDRMARIEMVFBEN-SSCSXQIMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antibacterial Agent 191 (Compound 11a): A C11-Modified 2-Fluoro Ketolide for Research-Use Procurement


Antibacterial agent 191 (designated compound 11a, molecular formula C41H62FN3O12) is a semi-synthetic antibiotic belonging to the 14-membered 2-fluoro ketolide class [1]. It was synthesized and evaluated as part of a series of novel C11-substituted 2-fluoro ketolides designed to overcome erythromycin resistance in clinically relevant Gram-positive pathogens [1]. The compound is supplied by several vendors for research purposes only and is not approved for human therapeutic use .

Why Ketolide Scaffolds Are Not Interchangeable: The Case for Compound-Specific Procurement of Antibacterial Agent 191


Within the ketolide class, minor structural variations at the C11 position produce substantial divergence in both antibacterial potency and metabolic stability [1]. The Bian et al. 2024 series demonstrates that compounds differing only by their C11 side chain exhibit distinct performance profiles against erythromycin-resistant strains, with some analogs showing 4–16 fold potency advantages over telithromycin while others show no improvement [1]. Crucially, among five structurally diverse candidates (11a, 11b, 11h, 12d, 12i) advanced to human liver microsome stability testing, compound 11a alone was identified as exhibiting "preferable metabolic stability" [1]. This intra-series performance divergence confirms that generic substitution by a different analog—even one with superficially similar antibacterial spectra—would fundamentally alter the experimental or developmental outcome [1].

Quantitative Differentiation Evidence: Antibacterial Agent 191 Versus Intra-Class Comparators


Human Liver Microsome Metabolic Stability: Preferable Performance Among Structurally Diverse Ketolide Candidates

Antibacterial agent 191 (compound 11a) demonstrated preferable metabolic stability compared with four other structurally diverse C11-substituted ketolide candidates (compounds 11b, 11h, 12d, and 12i) when tested in human liver microsomes [1]. This intra-series selection outcome establishes 11a as the metabolic stability lead within this specific compound panel.

Metabolic Stability Drug Metabolism Ketolide Pharmacokinetics

Erythromycin-Susceptible S. aureus: Activity Retention Comparable to Telithromycin

Against erythromycin-susceptible Staphylococcus aureus strains, antibacterial agent 191 (compound 11a) exhibits MIC values comparable to the clinically established ketolide telithromycin (TEL), while demonstrating improved potency over closely related analogs 11b, 11c, and 11d [1][2]. Specifically, 11a shows MICs of 0.25 μg/mL against S. aureus ATCC 29213 and 0.125 μg/mL against S. aureus ATCC 6538p [1].

Antibacterial Susceptibility Gram-positive Pathogens MIC Comparison

Erythromycin-Resistant S. aureus: Demonstrated Potency Advantage Over Closest Analogs

Against erythromycin-resistant S. aureus strain 5677 (where ERY MIC >128 μg/mL), antibacterial agent 191 (compound 11a) exhibits a MIC of 8 μg/mL, representing a 4-fold potency improvement over closely related analogs 11b, 11c, and 11d (MIC 32 μg/mL each) and a 2-fold improvement over telithromycin (MIC 16 μg/mL) [1][2]. The 2011 study explicitly states that "compared with 11b, 11c and 11d, the compound 11a exhibited the improved potencies against both erythromycin-susceptible S. aureus and erythromycin-resistant S. aureus" [2].

Macrolide Resistance Erm-mediated Resistance Efflux-mediated Resistance

Additional Ribosomal Hydrogen Bonding as Structural Rationale for Enhanced Activity

Molecular docking studies of the 2024 C11-substituted 2-fluoro ketolide series revealed that the carbamate group at the C11 position forms an additional hydrogen bond with the Lys90 residue of ribosomal protein L22 [1]. This interaction, observed for compound 12d which orients similarly to solithromycin, provides a structural rationale for the enhanced antibacterial activity of target compounds in this series, including compound 11a [1].

Molecular Docking Ribosome Binding Ketolide SAR

Optimal Research Applications for Antibacterial Agent 191 Based on Verified Differentiation Evidence


Ketolide Structure-Activity Relationship (SAR) Studies Focused on C11 Modification

Antibacterial agent 191 (11a) serves as a key data point in SAR analyses of C11-substituted 2-fluoro ketolides, providing a direct comparator against structurally related analogs (11b, 11c, 11d) with documented MIC differentials against both susceptible and resistant S. aureus strains [2][3]. The 4-fold potency advantage over 11b/11c against resistant strain 5677 makes 11a particularly valuable for investigating structural determinants of anti-resistance activity [2].

In Vitro Metabolic Stability Screening and Lead Optimization Programs

Based on the 2024 Bian et al. study, antibacterial agent 191 was selected from five structurally diverse ketolide candidates (11a, 11b, 11h, 12d, 12i) and identified as exhibiting preferable metabolic stability in human liver microsomes [1]. This validated performance positions 11a as a suitable reference compound or positive control for in vitro metabolic stability assays during ketolide lead optimization.

Macrolide/Ketolide Resistance Mechanism Studies in S. aureus

With documented MIC values against both erythromycin-susceptible (ATCC 29213: 0.25 μg/mL; ATCC 6538p: 0.125 μg/mL) and erythromycin-resistant (strain 5677: 8 μg/mL) S. aureus, antibacterial agent 191 provides a calibrated tool for studying resistance mechanisms [2]. Its differential activity relative to erythromycin (>128 μg/mL) and clarithromycin (>128 μg/mL) against the resistant strain confirms its utility in discriminating erm-mediated or efflux-mediated resistance phenotypes [2].

Ribosomal Binding Interaction Studies via Molecular Modeling

Molecular docking evidence from the 2024 ketolide series indicates that the C11 carbamate group forms an additional hydrogen bond with the Lys90 residue of ribosomal protein L22 [1]. Antibacterial agent 191, as a member of this series, may be employed in computational or biochemical studies examining ribosome-ketolide interactions and the structural basis for enhanced activity against resistant pathogens.

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